(2R)-3-(3-Ethoxyphenyl)-2-methylpropan-1-ol
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Overview
Description
(2R)-3-(3-Ethoxyphenyl)-2-methylpropan-1-ol is an organic compound characterized by the presence of an ethoxy group attached to a phenyl ring, a methyl group, and a hydroxyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-3-(3-Ethoxyphenyl)-2-methylpropan-1-ol typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-ethoxybenzaldehyde and 2-methylpropan-1-ol.
Grignard Reaction: The first step involves the formation of a Grignard reagent by reacting 3-ethoxybenzaldehyde with a suitable Grignard reagent, such as methylmagnesium bromide, under anhydrous conditions.
Addition Reaction: The Grignard reagent is then added to 2-methylpropan-1-ol, resulting in the formation of the desired product, this compound.
Purification: The crude product is purified using standard techniques such as recrystallization or column chromatography to obtain the pure compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
(2R)-3-(3-Ethoxyphenyl)-2-methylpropan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can undergo reduction reactions to form corresponding alcohols or alkanes using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium hydride or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Sodium hydride, potassium tert-butoxide, and other nucleophiles.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
(2R)-3-(3-Ethoxyphenyl)-2-methylpropan-1-ol has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of various organic compounds and pharmaceuticals.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of fine chemicals, fragrances, and other industrial products.
Mechanism of Action
The mechanism of action of (2R)-3-(3-Ethoxyphenyl)-2-methylpropan-1-ol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, modulating their activity, and influencing various biochemical processes. Detailed studies on its molecular targets and pathways are essential to understand its full mechanism of action.
Comparison with Similar Compounds
Similar Compounds
(2R)-3-(3-Methoxyphenyl)-2-methylpropan-1-ol: Similar structure with a methoxy group instead of an ethoxy group.
(2R)-3-(3-Propoxyphenyl)-2-methylpropan-1-ol: Similar structure with a propoxy group instead of an ethoxy group.
(2R)-3-(3-Butoxyphenyl)-2-methylpropan-1-ol: Similar structure with a butoxy group instead of an ethoxy group.
Uniqueness
(2R)-3-(3-Ethoxyphenyl)-2-methylpropan-1-ol is unique due to the presence of the ethoxy group, which imparts specific chemical and physical properties
Properties
IUPAC Name |
(2R)-3-(3-ethoxyphenyl)-2-methylpropan-1-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18O2/c1-3-14-12-6-4-5-11(8-12)7-10(2)9-13/h4-6,8,10,13H,3,7,9H2,1-2H3/t10-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NCWHWWXJYVQJNY-SNVBAGLBSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC(=C1)CC(C)CO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC=CC(=C1)C[C@@H](C)CO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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